Brombuterol
Description
Contextualization within Beta-Adrenergic Agonist Research
Brombuterol is classified as a β-adrenergic agonist. medchemexpress.commedchemexpress.com This class of compounds is characterized by its ability to bind to and activate β-adrenergic receptors, which are found on the surface of various cells throughout the body. The β-adrenergic agonist family includes a range of synthetic phenylethanolamine compounds. rsc.orgnih.gov Depending on their aromatic ring structures, they can be categorized into aniline (B41778), phenol, and resorcinol (B1680541) types. nih.gov
The primary therapeutic application of many β-adrenergic agonists is in the treatment of respiratory conditions such as asthma and bronchitis, owing to their bronchodilator properties. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Research in this field often involves the synthesis of new analogues to explore structure-activity relationships, aiming to develop compounds with high intrinsic β2-mimetic and/or β1-blocking activities. researchgate.net this compound is specifically identified as an agonist of the β2-adrenergic receptor (β2-AR). clinisciences.comcaymanchem.com
Historical Perspectives on this compound Investigation
The investigation of this compound emerged from the broader research into β-adrenergic agonists. It was identified as a structural analogue of clenbuterol (B1669167), another well-known β-agonist. thieme-connect.com Research into this compound and similar compounds has been driven by the need for analytical methods to detect their presence in various matrices. nih.gov A significant portion of the historical research has focused on developing sensitive and specific detection techniques due to the compound's use as an illicit feed additive to increase the muscle-to-fat ratio in livestock. clinisciences.comresearchgate.netresearchgate.net
A practical, high-yield synthesis of this compound starting from 4'-aminoacetophenone (B505616) was described in the early 2000s, which facilitated its availability for research purposes. researchgate.netthieme-connect.com Over the years, a variety of analytical procedures have been developed and refined, including enzyme-linked immunosorbent assays (ELISA), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
Overview of Key Academic Research Areas
Academic research on this compound has primarily concentrated on three main areas: chemical synthesis, pharmacokinetics and metabolism, and the development of analytical detection methods.
Pharmacokinetics and Metabolism: Studies have investigated the absorption, distribution, metabolism, and excretion of this compound. In vitro studies using pig liver microsomes have shown that this compound is extensively metabolized to a hydroxylamine (B1172632) derivative. nih.gov The instability of this metabolite can lead to the formation of corresponding nitroso and nitro derivatives during analysis. nih.gov While specific pharmacokinetic studies on this compound are limited in the provided results, research on related compounds like bambuterol (B1223079) provides insights into the general pharmacokinetic properties of β-agonists, such as half-life and bioavailability. nih.govnih.gov
Analytical Detection Methods: A significant body of research has been dedicated to developing methods for detecting this compound in various samples, including animal tissues, urine, and feed. nih.govresearchgate.net These methods range from immunoassays like ELISA to chromatographic techniques such as HPLC and GC-MS. nih.govresearchgate.netresearchgate.net More recent advancements include the development of ultrasensitive techniques like lateral flow immunochromatographic assays (LFIA) based on surface-enhanced Raman scattering (SERS) and chemiluminescence enzyme immunoassays (ciCLEIA). researchgate.netingentaconnect.com These methods aim to provide rapid, sensitive, and specific detection of this compound. researchgate.netresearchgate.netingentaconnect.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | nih.gov |
| Molecular Formula | C12H18Br2N2O | nih.gov |
| Molecular Weight | 366.09 g/mol | nih.govchemicalbook.com |
| CAS Number | 41937-02-4 | nih.gov |
| Boiling Point | 456.2±40.0 °C (Predicted) | chemicalbook.com |
| Density | 1.591 g/cm³ | chemicalbook.com |
Table 2: Analytical Methods for this compound Detection
| Method | Limit of Detection (LOD) / IC50 | Matrix | Source |
|---|---|---|---|
| ELISA | LOD: 0.007 ng/mL, IC50: 0.165 ng/mL | Tissue and feed | researchgate.net |
| icELISA | IC50: 0.1 µg/kg (µg/L) | Animal feed, swine urine, pork, and liver | tandfonline.comtandfonline.com |
| HPLC-Vis | 0.5 ng/g | Bovine urine | nih.gov |
| GC-MS | 1.0 ng/g | Bovine urine | nih.gov |
| ciCLEIA (for Salbutamol (B1663637) with cross-reactivity to this compound) | LOD: 0.003 µg/L | Swine and bovine urine | ingentaconnect.comtandfonline.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 4'-aminoacetophenone |
| Bambuterol |
| This compound |
| Carbuterol |
| Cimaterol |
| Clenbuterol |
| Clencyclohexerol |
| Clenpenterol |
| Clenproperol |
| Clorprenaline |
| Debrisoquine |
| Formoterol |
| Isoetharine |
| Isoproterenol |
| Isoxsuprine |
| L-665871 |
| Mabuterol |
| Mapenterol |
| Methoxyphenamine |
| Metoprolol |
| Pirbuterol |
| Propranolol |
| Ractopamine |
| Salbutamol |
| Scopolamine |
| Terbutaline |
| Timolol |
| Triphenyl phosphate (B84403) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFUBWPEUSILSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962083 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41937-02-4 | |
| Record name | Brombuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Derivatization of Brombuterol
Chemoselective Synthetic Routes to Brombuterol
A practical and high-yield method for synthesizing this compound, which is chemically named 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, has been developed. researchgate.net This route begins with the precursor 4'-aminoacetophenone (B505616) and employs a chemoselective pathway to achieve the final product. researchgate.net
The synthesis initiates with 4'-aminoacetophenone as the starting material. researchgate.net A key challenge in the synthesis is the selective bromination of the aromatic ring without affecting other reactive sites. The reported chemoselective route involves the following key transformations:
Bromination: The precursor, 4'-aminoacetophenone, undergoes a chemoselective bromination reaction. thieme-connect.com An erratum later clarified that the product of the originally reported synthesis was an isomer formed via an epoxide intermediate, not this compound itself. thieme-connect.comorcid.org
Halohydrin Formation: The brominated acetophenone (B1666503) intermediate is converted into a halohydrin. thieme-connect.com
Amination: The final step involves the reaction of the halohydrin intermediate with an excess of tert-butylamine (B42293) in methanol (B129727) under reflux conditions, which yields this compound. thieme-connect.com
An alternative approach explored the protection of the aniline (B41778) group to direct bromination. When 4'-(pivaloylamino)acetophenone was treated with trimethylphenylammonium tribromide, bromination occurred at the alpha-carbon of the ketone, yielding 2-bromo-4'-(pivaloylamino)acetophenone after hydrolysis of a bromo ketal intermediate. thieme-connect.com This highlights the influence of protecting groups on the reaction pathway. thieme-connect.com
Table 1: Physicochemical Data for a Key Synthetic Intermediate
| Compound | Form | Yield | Melting Point (°C) |
| 2-Bromo-4'-(pivaloylamino)acetophenone | White solid | 95% | 133–135 |
Data sourced from a study on this compound synthesis. thieme-connect.com
Key aspects of optimization include:
Bromination Conditions: The choice of brominating agent and reaction solvent is critical for chemoselectivity. Using trimethylphenylammonium tribromide in the presence of ethylene (B1197577) glycol with tetrahydrofuran (B95107) as a solvent allowed for the exclusive formation of 4'-amino-3'-bromoacetophenone in 93% yield in one experiment. thieme-connect.com
Ketal Hydrolysis: The conditions for hydrolyzing ketal intermediates were investigated. While using 3 M hydrobromic acid was attempted to prevent the formation of byproducts, it was found to drastically decrease the yields of the desired product. thieme-connect.com
Final Amination Step: The reaction of the halohydrin intermediates with excess tert-butylamine in refluxing methanol proceeded with a high yield of 98% to form the final this compound product. thieme-connect.com
Advances in reaction optimization, driven by high-throughput experimentation and machine learning, offer future possibilities for further refining the synthesis of this compound and similar molecules by synchronously optimizing multiple variables like temperature, catalyst, and reagent concentrations. beilstein-journals.orgarxiv.orgrsc.org
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is essential for studying structure-activity relationships and developing new compounds. These efforts often draw inspiration from the parent structure of Clenbuterol (B1669167). researchgate.net
The design of new this compound analogues is often guided by the principle of modifying the substitution pattern on the phenyl ring. researchgate.net Starting with a lead structure like Clenbuterol, new 4-amino-phenyl-aminoethanol analogues have been created by replacing one or both of the chlorine atoms with other residues. researchgate.net This approach led to the development of compounds with varied biological activities, including Mabuterol, where one chlorine atom is replaced by a trifluoromethyl group. researchgate.net
General design principles for creating novel bioactive compounds, sometimes termed "pseudo-natural products," involve combining fragments from known biologically relevant molecules to access new chemical space and activities. nih.gov This strategy can be applied to this compound by introducing diverse chemical moieties to the core phenyl-aminoethanol scaffold. nih.govnih.gov
Derivatization of this compound is often performed for analytical purposes, such as enhancing its detection in chromatographic methods. researchgate.netresearchgate.net These methodologies demonstrate how the this compound molecule can be chemically modified.
Common derivatization techniques include:
Silylation: For gas chromatography-mass spectrometry (GC-MS) analysis, this compound can be derivatized to form its trimethylsilyl (B98337) ether. researchgate.net
Immunogen Preparation: For the development of immunoassays, this compound can be linked to carrier proteins. One method involves using the diazobenzidine method to prepare an immunogen and coating antigen. researchgate.net
Pre-column Derivatization: In liquid chromatography, reagents can be used to tag the molecule. For instance, p-bromophenacyl bromide is a reagent used to derivatize carboxyl and phenolic hydroxyl groups, introducing a bromine atom that facilitates element-selective detection. rsc.org
Table 2: Examples of Derivatization Methods for β-Agonists
| Method | Reagent/Technique | Purpose |
| Silylation | Trimethylsilyl (TMS) ether formation | GC-MS Analysis |
| Immunogen Conjugation | Diazobenzidine method | ELISA Assay Development |
| Pre-column Derivatization | p-Bromophenacyl bromide (p-BPB) | LC-ICP-MS/MS Analysis |
These methods, applied to related analytes, illustrate potential derivatization pathways for this compound. researchgate.netresearchgate.netrsc.org
Stereoselective Synthesis Approaches
This compound contains a chiral center, meaning it can exist as two enantiomers. The stereoselective synthesis of a specific enantiomer is crucial as different stereoisomers can have different biological activities. While specific stereoselective syntheses for this compound are not detailed in the provided search results, general strategies are well-established for this class of molecules. ethz.ch
Key approaches to stereoselective synthesis include:
Chiral Pool Synthesis: This method uses an enantiomerically pure starting material that already contains one or more of the required stereocenters. ethz.ch
Resolution: A racemic mixture of the final compound or an intermediate is separated into its individual enantiomers. This was successfully done for the analogue Mabuterol. researchgate.net
Chiral Auxiliaries: An enantiopure group is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter has been formed. ethz.chchemrxiv.org
Enantioselective Catalysis: A chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer over the other. ethz.ch
These established methods in synthetic organic chemistry provide the strategic framework for developing a synthesis that yields a single, desired enantiomer of this compound. ethz.chmdpi.comnih.gov
Enantiomeric Synthesis and Control
The synthesis of individual enantiomers of this compound, (R)- and (S)-brombuterol, is crucial for investigating their distinct pharmacological profiles. The production of enantiomerically pure forms is primarily achieved through two main strategies: the resolution of a racemic mixture or by asymmetric synthesis, which directly yields a specific enantiomer.
A prevalent method for separating the enantiomers of this compound and related β-amino alcohols is through chiral resolution . This technique involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org A common and effective class of resolving agents for this purpose are derivatives of tartaric acid, such as (+)-tartaric acid or dibenzoyl-L-tartaric acid. libretexts.orgchemicalbook.com The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution. After separation by filtration, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically enriched amine. libretexts.org This cycle can be repeated to achieve higher enantiomeric purity.
Alternatively, asymmetric synthesis provides a more direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org A highly effective and increasingly utilized method for the asymmetric synthesis of this compound precursors involves enzymatic catalysis. This approach has been successfully demonstrated for the synthesis of precursors to closely related compounds like clenbuterol. mdpi.comresearchgate.net
This chemoenzymatic strategy focuses on the asymmetric reduction of a prochiral ketone precursor, specifically 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone. By employing a ketoreductase (KRED) enzyme and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), the carbonyl group of the ketone is stereoselectively reduced to a hydroxyl group, forming one enantiomer of this compound in excess. mdpi.comresearchgate.net A similar reduction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, a precursor for the related compound clenbuterol, has been shown to produce the (R)-alcohol with high enantiomeric excess. mdpi.comresearchgate.net This biocatalytic method is directly applicable to the synthesis of enantiopure this compound and offers a green and efficient alternative to traditional chemical methods.
Detailed research findings on the enzymatic reduction of a closely related precursor are presented in the table below.
| Substrate | Enzyme | Cofactor | Solvent | Product | Enantiomeric Excess (ee) |
| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | KRED | NADPH | DMSO | (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | 93% |
Table 1: Chemoenzymatic synthesis of a chiral precursor for β2-agonists. The data is based on the synthesis of a clenbuterol precursor, which is structurally analogous to a this compound precursor. mdpi.com
Pharmacological Investigations of Brombuterol at the Molecular and Cellular Level
Beta-Adrenergic Receptor Agonist Activity and Specificity
Brombuterol is classified as a β-adrenergic receptor agonist, meaning it binds to and activates β-adrenergic receptors. medchemexpress.comchemsrc.compharmaffiliates.com These receptors are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine (B1679862) and epinephrine. mdpi.comwikipedia.org The activation of β-adrenergic receptors initiates a cascade of intracellular events that lead to various physiological responses. wikipedia.orgwikipedia.org
In Vitro Receptor Binding Affinity Studies
In vitro receptor binding assays are crucial for determining the affinity of a ligand, such as this compound, for its receptor. nih.govnih.govsygnaturediscovery.com These studies typically involve using radiolabeled ligands to compete with the compound of interest for binding to receptors present in cell membranes or recombinant systems. sygnaturediscovery.com The affinity is often expressed as an equilibrium dissociation constant (Kd) or an IC50 value, which represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand. nih.govwindows.net
Table 1: Key Concepts in Receptor Binding Affinity Studies
| Term | Definition | Relevance |
| Ligand | A molecule that binds to a receptor. | This compound acts as a ligand for β-adrenergic receptors. libretexts.org |
| Receptor | A protein molecule that receives chemical signals from outside a cell. | β-adrenergic receptors are the primary targets of this compound. chemsrc.com |
| Binding Affinity | The strength of the binding interaction between a ligand and its receptor. | A high affinity suggests a strong interaction between this compound and the β2-AR. |
| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | This value quantifies the binding affinity of a drug for its receptor. nih.gov |
| IC50 (Half maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | In binding assays, it indicates the concentration of an unlabeled drug required to displace 50% of a specifically bound radioligand. nih.gov |
| In Vitro | Performed or taking place in a test tube, culture dish, or elsewhere outside a living organism. | Receptor binding studies for this compound are conducted in controlled laboratory settings. nih.gov |
Receptor Subtype Selectivity and Interaction
The adrenergic receptors are broadly divided into α and β subtypes, with the β-adrenergic receptors further classified into β1, β2, and β3 subtypes. wikipedia.orgmedchemexpress.com These subtypes are distributed differently throughout the body and mediate distinct physiological effects. wikipedia.orgmsdvetmanual.com Activation of β1-receptors, found predominantly in the heart, increases heart rate and contractility. wikipedia.org In contrast, activation of β2-receptors, located in the smooth muscle of the airways and blood vessels, leads to muscle relaxation, resulting in bronchodilation and vasodilation. wikipedia.orgwikipedia.org β3-receptors are primarily found in adipose tissue and are involved in the regulation of metabolism. wikipedia.org
This compound is specifically identified as a β2-adrenergic receptor agonist. caymanchem.com This indicates a degree of selectivity in its interaction, preferentially binding to and activating the β2 subtype over the β1 and β3 subtypes. nih.gov The selectivity of an agonist can be due to higher binding affinity for a particular subtype, greater efficacy in activating that subtype, or a combination of both factors. nih.gov For example, some well-characterized β2-agonists like Salmeterol and Formoterol exhibit high selectivity for the β2-adrenoceptor due to their higher binding affinity for this subtype compared to β1 or β3. nih.gov Other compounds, such as Clenbuterol (B1669167) and Salbutamol (B1663637), show subtype-selective intrinsic efficacy. nih.gov While detailed comparative studies quantifying the precise selectivity ratio of this compound for β2 over other β-receptor subtypes are not available in the provided results, its classification points towards a primary interaction with the β2-adrenergic receptor. caymanchem.com
Elucidation of Molecular Mechanisms of Action
The therapeutic and physiological effects of this compound are a direct consequence of its interaction with β2-adrenergic receptors and the subsequent modulation of intracellular signaling pathways.
Cellular Signaling Pathway Modulation
Activation of β2-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade within the cell. wikipedia.orgmdpi.com β-adrenergic receptors are coupled to a stimulatory G protein (Gs). wikipedia.orgmedchemexpress.com Upon agonist binding, the Gs protein is activated, which in turn stimulates the enzyme adenylyl cyclase. wikipedia.org Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.orgwikipedia.org
The increase in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). wikipedia.orgnih.gov PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response. wikipedia.org In airway smooth muscle cells, this cascade leads to a decrease in intracellular calcium concentrations and the activation of myosin light-chain phosphatase, resulting in muscle relaxation and bronchodilation. wikipedia.org The MAPK/ERK pathway can also be influenced by cAMP signaling. chemsrc.comnih.gov It has been shown that an elevation in intracellular cAMP can lead to the activation of the MAPK pathway, which involves a series of protein kinases that regulate various cellular processes. nih.govnih.gov
Effects on Protein Metabolism at a Cellular Level
At the cellular level, the anabolic effects are thought to be mediated by the same cAMP-dependent signaling pathway. The activation of β2-adrenergic receptors can lead to an increase in protein synthesis and a decrease in protein degradation. msdvetmanual.commdpi.com The process of protein synthesis involves the transcription of DNA to mRNA and the subsequent translation of mRNA into protein. wikipedia.org Protein degradation is primarily carried out by the ubiquitin-proteasome system. nih.govfrontiersin.org β-adrenergic stimulation may influence these processes by modulating the activity of key regulatory proteins involved in translation and proteolysis. nih.govtavernarakislab.gr For instance, some studies suggest that the proteasome can regulate protein synthesis by targeting translational repressor proteins for degradation. frontiersin.org While the general principle of β-agonists affecting protein metabolism is established, specific in vitro studies detailing the precise molecular targets of this compound in the protein synthesis and degradation machinery are not extensively covered in the provided search results.
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of a compound like this compound involves a suite of experiments designed to assess its activity and properties in a controlled laboratory setting. nih.govnih.govfrontiersin.org These assays provide fundamental information about the compound's potency, efficacy, and mechanism of action before any in vivo studies are conducted. nih.gov
Key aspects of in vitro characterization include:
Receptor Binding Assays: As discussed previously, these determine the affinity and selectivity of the compound for its target receptor. sygnaturediscovery.com
Functional Assays: These experiments measure the biological response elicited by the compound. For a β2-agonist, a common functional assay is the measurement of cAMP production in cells expressing the β2-adrenergic receptor. nih.gov The potency of the agonist is often determined by constructing a dose-response curve and calculating the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Cell-Based Assays: These assays use cultured cells to study the effects of the compound on cellular processes such as cell signaling, gene expression, and metabolism. nih.gov For this compound, this could involve studying its effects on protein synthesis and degradation in muscle cell cultures.
While the provided search results confirm this compound as a β2-adrenergic agonist, they lack detailed reports from comprehensive in vitro pharmacological characterization studies that would provide specific values for its potency (EC50) and efficacy in functional assays. pharmaffiliates.comcaymanchem.com Such data would be essential for a complete understanding of its pharmacological profile and for comparing its activity with other known β2-agonists. nih.gov
Enzyme Interaction and Inhibition Studies (e.g., related to cholinesterases for analogues)
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. omicsonline.orgwikipedia.org This inhibition can be reversible, where the inhibitor binds non-covalently and can be released, or irreversible, involving a stable chemical bond. wikipedia.org The study of enzyme inhibition is crucial in pharmacology for designing drugs that can correct metabolic imbalances by blocking a specific enzyme's activity. omicsonline.orgresearchgate.net Different modes of inhibition exist, including competitive, non-competitive, and uncompetitive, which are distinguished by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. wikipedia.orgslideshare.net
While direct studies on this compound's interaction with enzymes like cholinesterases are not extensively documented in the provided literature, significant research has been conducted on its structural analogues, such as Bambuterol (B1223079). Cholinesterase inhibitors are drugs that prevent the breakdown of the neurotransmitter acetylcholine, a function with therapeutic applications in conditions like Alzheimer's disease and myasthenia gravis. nih.gov
Research into hybrids of Bambuterol and Rivastigmine (a known cholinesterase inhibitor) has revealed potent and selective inhibition of butyrylcholinesterase (BChE). mdpi.com Bambuterol itself is known to be a highly specific inhibitor of BChE, with a reported 50% inhibitory concentration (IC₅₀) of 3 x 10⁻⁹ M, showing a much lower effect on acetylcholinesterase (AChE) (IC₅₀ = 3 x 10⁻⁵ M). mdpi.com This specificity is attributed to differences in the structure of the choline-binding site between the two enzymes. mdpi.com The ethanolamine (B43304) side chain of bambuterol is thought to be a key factor in its high specificity for BChE. mdpi.com
In a study of novel rivastigmine-bambuterol hybrids, all synthesized compounds were more potent inhibitors of BChE than AChE. mdpi.com The compound designated MTR-3 was particularly notable for its high selectivity and potency. mdpi.com
Table 1: Cholinesterase Inhibition Data for Bambuterol and an Analogue Hybrid
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Bambuterol | BChE | 3 | Highly selective for BChE over AChE. mdpi.com |
| Bambuterol | AChE | 30,000 | |
| MTR-3 (Rivastigmine-Bambuterol Hybrid) | BChE | 78 | Demonstrated high BChE selectivity and inhibition potency. mdpi.com |
| MTR-3 (Rivastigmine-Bambuterol Hybrid) | AChE | >100,000 |
Beyond direct enzyme inhibition, specific protein-ligand interactions are central to immunoassays developed for detecting this compound. researchgate.netresearchgate.net For instance, a chemiluminescence enzyme immunoassay was developed using polyclonal antibodies that showed high cross-reactivity with this compound (225%) when the target was Salbutamol, indicating a strong binding affinity of the antibody for this compound. researchgate.net Another competitive ELISA developed specifically for this compound achieved a low limit of detection (0.007 ng·mL⁻¹) and showed minimal cross-reactivity with other β-agonists like clenbuterol (<6.2%), demonstrating high specificity of the antibody-antigen interaction. researchgate.net
Ligand-Receptor Complex Formation Dynamics
A protein-ligand complex is formed through reversible, non-covalent interactions between a protein and a ligand, a molecule that binds with high affinity and specificity. wikipedia.org These interactions, which include hydrogen bonds, hydrophobic forces, and electrostatic interactions, are fundamental to most biological processes, including signal transduction mediated by cell surface receptors. wikipedia.org
This compound is a β-adrenergic agonist, meaning it functions by binding to and activating β-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). researchgate.netslu.sechemsrc.com The beta-2 adrenergic receptor (β₂-AR) is a primary target for such agonists. uniprot.org The formation of the this compound-receptor complex initiates a cascade of intracellular events.
The dynamics of ligand binding to β-adrenergic receptors are complex and influence the drug's pharmacological effect. Key kinetic parameters include the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). biorxiv.org Studies on the β₁-adrenoceptor have shown that the physicochemical properties of a ligand, particularly its hydrophobicity, play a prominent role in dictating the association rate. biorxiv.org
The binding of an agonist like this compound induces critical conformational changes in the receptor, which are necessary for its activation. Analysis of the β₂-AR structure suggests that upon agonist binding, a finite movement of the flexible extracellular part of transmembrane helix V can occur, improving the binding affinity for agonist compounds. nih.gov This initial binding event leads to larger-scale conformational changes on the cytoplasmic side of the receptor, particularly an outward movement of transmembrane helices 5, 6, and 7. nih.gov
This new conformation enables the receptor to bind to and activate a heterotrimeric G-protein (specifically Gs for β-adrenergic receptors). nih.gov The G-protein then initiates downstream signaling, most notably the activation of adenylate cyclase. uniprot.org The stability of this intermediate state complex (receptor-G-protein) can vary depending on the efficacy of the bound ligand; full agonists tend to form more stable complexes than partial agonists. nih.gov
Following activation, the process of homologous desensitization begins, which involves the phosphorylation of the agonist-occupied receptor by G-protein-coupled receptor kinases (GRKs). uniprot.orgnih.gov This phosphorylation increases the receptor's affinity for proteins called β-arrestins. nih.gov The binding of β-arrestin to the receptor sterically hinders further G-protein coupling and promotes the receptor's internalization via clathrin-coated pits, effectively dampening the signal. uniprot.orgnih.gov The kinetics of this process are tightly controlled; agonist withdrawal leads to a rapid dissociation of the β-arrestin from the receptor, allowing for potential resensitization. nih.gov
Table 2: Key Events in this compound-Adrenergic Receptor Complex Formation and Signaling
| Event | Molecular Details | Functional Consequence | Reference |
|---|---|---|---|
| Ligand Binding | This compound (agonist) binds to a pocket within the transmembrane helices of the β-adrenergic receptor. | Initiates the activation process. | nih.gov |
| Receptor Conformational Change | Movement of transmembrane helices, particularly an outward shift of TM5, TM6, and TM7 on the cytoplasmic side. | Creates a binding site for the Gs protein. | nih.gov |
| G-Protein Coupling | The agonist-receptor complex binds to and activates the heterotrimeric Gs protein. | Triggers downstream signaling via adenylate cyclase. | uniprot.orgnih.gov |
| Receptor Phosphorylation | G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor. | Primes the receptor for desensitization. | uniprot.orgnih.gov |
| β-Arrestin Binding | Phosphorylated receptor binds β-arrestin. | Blocks further G-protein activation and promotes receptor internalization. | nih.gov |
Metabolism and Biotransformation Research
In Vitro Metabolic Pathway Identification
Initial research into the metabolic fate of brombuterol has been conducted using in vitro systems that mimic the metabolic processes of the liver. These studies are instrumental in identifying the primary routes of biotransformation.
Hepatic microsomal systems, which contain a high concentration of drug-metabolizing enzymes, have been central to investigating the metabolism of this compound. A key study utilized liver microsomes from swine to explore the biotransformation of this compound. nih.gov This research revealed that this compound undergoes extensive metabolism within this system. nih.gov
The study identified that the metabolic process is enzymatic, involving two principal monooxygenase systems: the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems. nih.gov Both of these enzyme families are known to play a critical role in the oxidation of a wide variety of xenobiotics. To elucidate the involvement of these specific enzyme systems, selective inactivation experiments were performed. Thermal inactivation was used to selectively disable the FMO system, while the formation of a carbon monoxide complex was used to inhibit the activity of cytochrome P450. Both of these inactivation procedures resulted in a significant reduction in the formation of the this compound metabolite, confirming that both CYP and FMO pathways are involved in its metabolism. nih.gov
Table 1: Enzymatic Systems Involved in this compound In Vitro Metabolism
| Enzyme System | Method of Confirmation | Outcome | Reference |
| Cytochrome P450 (CYP) | CO complex formation | Significant reduction in metabolite formation | nih.gov |
| Flavin-containing monooxygenase (FMO) | Thermal inactivation | Significant reduction in metabolite formation | nih.gov |
The primary outcome of the in vitro metabolism of this compound by pig liver microsomes is the formation of a single major polar metabolite. nih.gov This metabolite was isolated using high-performance liquid chromatography (HPLC) for subsequent characterization. nih.gov
Analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) identified this metabolite as the hydroxylamine-derivative of this compound. nih.gov Specifically, the hydroxyl group was found to be attached to the aniline (B41778) nitrogen atom of the this compound molecule, a process known as N-hydroxylation. nih.gov
An important characteristic of this hydroxylamine (B1172632) metabolite is its chemical instability. During the analytical process, it was observed to undergo spontaneous oxidation and reduction. This instability led to the detection of corresponding nitroso- and nitro-derivatives, as well as the original parent compound, this compound. nih.gov
Table 2: Identified In Vitro Metabolites of this compound
| Metabolite | Parent Compound | Description | Analytical Observation | Reference |
| Hydroxylamine-derivative | This compound | Primary polar metabolite formed via N-hydroxylation. | Identified via LC-MS and GC-MS. | nih.gov |
| Nitroso-derivative | This compound | Formed from the oxidation of the hydroxylamine metabolite. | Detected as a result of the primary metabolite's instability. | nih.gov |
| Nitro-derivative | This compound | Formed from the oxidation of the hydroxylamine metabolite. | Detected as a result of the primary metabolite's instability. | nih.gov |
Advanced Analytical Methodologies and Development for Brombuterol
Chromatographic Techniques for Detection and Quantification
Chromatography, a laboratory technique for the separation of a mixture, is a cornerstone for the definitive confirmation and quantification of brombuterol. When coupled with mass spectrometry, it provides exceptional selectivity and sensitivity.
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing this compound and other β-agonists. nih.govvetdergikafkas.org This method is often preferred over others because it typically does not require a derivatization step, which can be a critical and complex part of other techniques. vetdergikafkas.org LC-MS/MS methods have been developed and validated for the multi-residue analysis of β-agonists, including this compound, in diverse and complex matrices such as animal feed, drinking water, pork, urine, and other animal tissues. nih.govfda.gov.twnih.govresearchgate.netperkinelmer.com
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, offers enhanced separation efficiency and mass accuracy. researchgate.netresearchgate.net This technology allows for the screening of a large number of substances simultaneously with high confidence in compound identification based on accurate mass measurements, typically with a mass error of less than 5 ppm. researchgate.netresearchgate.net UHPLC-HRMS methods have been successfully applied to screen for this compound among dozens of other veterinary drugs and contaminants in feed and food products. researchgate.netinformahealthcare.com The use of electrospray ionization (ESI) in the positive ion mode (ESI+) is common for the analysis of this compound, as it is for many β-agonists. fda.gov.twmdpi.com
Validation of these methods according to international guidelines, such as those from the European Commission, demonstrates their reliability. researchgate.net Key validation parameters include decision limit (CCα) and detection capability (CCβ), with studies showing excellent performance for this compound in various matrices. nih.gov For instance, in drinking water and animal feed, CCα values were as low as 0.12 µg/L and 0.87 µg/kg, respectively. nih.gov Furthermore, isotope dilution mass spectrometry using labeled analogues of this compound (e.g., this compound-d9) is employed to counteract matrix effects and ensure accurate quantification. fda.gov.twacs.org
Table 1: Selected LC-MS/MS and UHPLC-HRMS Methodologies for this compound Analysis
| Technique | Matrix | Key Findings & Performance Metrics | Reference |
|---|---|---|---|
| LC-MS/MS | Animal Feed, Drinking Water | Validated multi-residue method for seven β-agonists. CCα for this compound was below suggested MRPLs. | nih.gov |
| LC-MS/MS | Bovine Urine | Developed and validated for ten β-agonists. Satisfactory recovery (73.67% to 118.80%) and precision were achieved. | vetdergikafkas.org |
| HPLC-MS/MS | Feed, Drinking Water, Urine, Muscle, Lung, Liver | Method for nine β-agonists showed apparent recoveries of 93.2–112.0% and good reproducibility. | nih.govresearchgate.net |
| UHPLC-HRMS (Orbitrap) | Animal Feed | Multi-class screening method for ~70 substances. Identification based on high mass accuracy (<5 ppm). | researchgate.net |
| UHPLC-Q/Orbitrap HRMS | Animal-derived foods | Screening method for 60 food-borne stimulants. Achieved detection limits of 0.05 to 0.5 μg/kg. | researchgate.net |
| UHPLC-MS/MS | Pork | Method for thirteen β-agonists with LOQs < 0.05 μg/L. Recoveries ranged from 79.5% to 114.3%. | perkinelmer.com |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the confirmation of this compound. nih.gov While LC-MS/MS is often preferred, GC-MS provides a reliable alternative for the identification and quantification of β-agonist residues. researchgate.netdrawellanalytical.com A robust methodology using GC-MS has been described for the analysis of seven different β-agonists, including this compound, in liver and meat samples. researchgate.net In some procedures, GC-MS is used as a confirmatory step following initial screening with other methods like ELISA and HPLC. nih.gov The process typically involves sample extraction, purification, and often a derivatization step to make the analytes volatile enough for gas chromatography. vetdergikafkas.org The mass spectrometer then detects the characteristic mass fragments of the derivatized this compound, allowing for its unambiguous identification. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique suitable for the analysis of this compound. sigmaaldrich.com It is often used with a UV detector for quantification. researchgate.net HPLC methods have been developed and validated, sometimes as part of a sequential analytical procedure. nih.gov For example, after a sample tests positive in an initial ELISA screening, HPLC can be used for detection and quantification, with limits of detection reported at 0.5 ng/g. nih.gov The results from HPLC analysis have also been shown to correlate well with those obtained from immunoassays like ELISA, validating the use of ELISA as a rapid screening tool. rsc.orgrsc.org
Immunoanalytical Assay Development
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. They are frequently used for rapid, high-throughput screening of a large number of samples. tandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely developed immunoanalytical method for the detection of this compound. nih.gov These are typically competitive assays where this compound in a sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. rsc.org Both polyclonal and monoclonal antibodies against this compound have been successfully produced and used to develop sensitive and specific ELISAs. rsc.orgrsc.org
The development process involves synthesizing an immunogen (this compound linked to a carrier protein like bovine serum albumin) to generate antibodies in animals, and a coating antigen (this compound linked to a different protein like ovalbumin). rsc.orgrsc.org These assays have been optimized for use in various sample types, including swine meat, liver, and feed. rsc.orgresearchgate.net The performance of these ELISAs is characterized by their 50% inhibitory concentration (IC₅₀) and limit of detection (LOD). rsc.orgrsc.org For example, a monoclonal antibody-based ELISA showed an IC₅₀ of 0.56 ng/mL and an LOD of 0.047 ng/mL for this compound. rsc.org A polyclonal antibody-based assay reported even higher sensitivity with an IC₅₀ of 0.165 ng/mL and an LOD of 0.007 ng/mL. rsc.org Cross-reactivity studies are crucial to ensure specificity, and while some assays show high specificity with negligible cross-reactivity to other β-agonists, others may exhibit cross-reactivity with structurally similar compounds like clenbuterol (B1669167). rsc.orgrsc.org
Table 2: Performance of Developed ELISA Methods for this compound
| Antibody Type | IC₅₀ (ng/mL) | LOD (ng/mL) | Key Cross-Reactivity | Reference |
|---|---|---|---|---|
| Monoclonal (Clone 13D₁₂C₁) | 0.56 | 0.047 | 52.8% with clenbuterol | rsc.org |
| Polyclonal | 0.165 | 0.007 | <6.2% with clenbuterol, terbutaline, and cimbuterol | rsc.org |
| Monoclonal | 0.1 (μg/kg) | Not Specified | No cross-reactivity with other related β-agonists | researchgate.net |
Electrochemiluminescence (ECL) immunoassays represent a highly sensitive detection platform. ugm.ac.id For this compound, ECL immunosensors have been designed using advanced nanomaterials to achieve multiple signal amplification. capes.gov.br One such sensor used gold nanoparticles, polyamidoamine dendrimers, and silver-cysteine hybrid nanoribbons, resulting in an extremely low detection limit of 1.5 pg/mL and a wide dynamic range. capes.gov.br Another ECL system based on an electrochemiluminescence resonance energy transfer (ECL-RET) mechanism was developed using modified graphite (B72142) phase carbon nitride nanosheets as donors and Au-Ag alloy nanoparticles as acceptors. cornell.edunih.govx-mol.net This competitive immunoassay demonstrated high sensitivity with a detection limit of 0.31 pg/mL and a linear range from 0.001 ng/mL to 1000 ng/mL. cornell.edunih.govx-mol.net
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that does not require separation or washing steps, making it rapid and suitable for high-throughput screening. tandfonline.comwikipedia.orgnih.gov The principle is based on the change in the rotational motion, and thus the polarization of emitted light, of a fluorescently labeled antigen (tracer) when it binds to an antibody. wikipedia.org An FPIA developed for salbutamol (B1663637) was found to have unexpected and very high cross-reactivity with this compound (447.3%) and clenbuterol (255.8%). tandfonline.comtandfonline.com This suggests that while the assay was intended for salbutamol, the antibody broadly recognizes these related structures, making it potentially useful for screening a class of compounds. tandfonline.com Molecular modeling indicated that steric structure and electron density surfaces were key factors in this broad-specific recognition. tandfonline.comtandfonline.com
Surface-Enhanced Raman Scattering (SERS)-Based Immunochromatographic Assays
Surface-Enhanced Raman Scattering (SERS)-based immunochromatographic assays (ICAs) have emerged as an ultrasensitive platform for the rapid detection of this compound. researchgate.netiaea.orgrsc.org This technique combines the high specificity of immunoassays with the significant signal amplification provided by SERS, allowing for trace-level detection in complex matrices such as swine meat, urine, liver, and feed. researchgate.netiaea.orgrsc.orgrsc.org
The fundamental principle of these assays is typically a competitive format. rsc.orgrsc.org In one common approach, SERS tags are created using metallic nanoparticles, which serve as the SERS-active substrate. mdpi.com These nanoparticles, often bimetallic core-shell structures like flower-like gold-silver (AuNF@Ag) or silver-gold (Ag@Au), are chosen for their strong SERS enhancement capabilities. researchgate.netiaea.orgrsc.orgrsc.org A Raman reporter molecule, such as 4-mercaptobenzoic acid (MBA), is embedded or adsorbed onto the nanoparticle surface. researchgate.netrsc.orgresearchgate.net This assembly is then functionalized by immobilizing antibodies specific to this compound on the surface, creating an immunoprobe. researchgate.netrsc.orgrsc.org
The assay is performed on a lateral flow strip. nih.gov When a sample containing this compound is introduced, the free this compound molecules compete with a this compound-antigen conjugate immobilized on the test line (T-line) of the strip to bind with the SERS immunoprobes. rsc.orgnih.gov If this compound is present in the sample, it binds to the immunoprobes, which then flow past the T-line without being captured. nih.gov Consequently, a higher concentration of this compound in the sample results in a weaker Raman signal from the T-line. The intensity of the characteristic Raman peak of the reporter molecule is measured for quantitative analysis. researchgate.netrsc.org Some assays can be completed in as little as 15 minutes. researchgate.netiaea.org
The sensitivity of these SERS-based ICAs is noteworthy, with limits of detection (LOD) reported at the picogram per milliliter (pg/mL) level. researchgate.netiaea.orgrsc.org For instance, an assay using Ag@Au core-shell nanoparticles achieved an LOD of 0.11 pg/mL, while another employing flower-like AuNF@Ag nanoparticles reported an LOD of 0.5 pg/mL. researchgate.netiaea.orgrsc.orgrsc.org
Electrophoretic Separation Techniques
Electrophoretic separation methods are analytical techniques that use an electric field to separate charged molecules as they move through a conductive medium. ebsco.comlibretexts.org These techniques separate analytes based on their size, charge, and shape. ebsco.com Capillary electrophoresis (CE), a modern adaptation, performs automated separations in narrow capillary tubes based on the charge-to-size ratio of the molecules. ebsco.com This high-resolution technique is suitable for analyzing a wide range of compounds, including pharmaceuticals like this compound. dergipark.org.trresearchgate.net
Capillary electrophoresis (CE) is a powerful method for the separation of drug enantiomers, including those of this compound. mdpi.comnih.gov The technique's high efficiency and the flexibility to use various chiral selectors make it well-suited for this purpose. dergipark.org.trchromatographyonline.com
The separation of this compound enantiomers has been successfully achieved using CE with cyclodextrins (CDs) as chiral selectors. dergipark.org.trresearchgate.netnih.gov The process is typically performed in a fused-silica capillary with a phosphate (B84403) buffer at an acidic pH (e.g., pH 2.5). nih.gov Different types of cyclodextrins, such as neutral β-CD, γ-CD, and methylated derivatives like heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) and heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD), have been investigated to understand the affinity patterns between the selectors and the this compound enantiomers. researchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector, which leads to differences in their electrophoretic mobility and, thus, their separation. mdpi.com Studies combining CE with Nuclear Magnetic Resonance (NMR) spectroscopy have been used to investigate the structure of these selector-selectand complexes, providing insight into the fine mechanisms of interaction. nih.gov
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially at low concentrations in complex biological and food matrices. nih.govdiva-portal.org The goal is to isolate and concentrate the analyte from interfering substances. diva-portal.org Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more advanced selective methods. nih.govdiva-portal.org For many β-agonists, including this compound, sample preparation often involves enzymatic hydrolysis (for example, with β-glucuronidase/arylsulfatase) to release conjugated forms of the drug, followed by an extraction and cleanup step. mdpi.com
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificially created recognition sites that can selectively rebind a specific target molecule. oup.comresearchgate.net This "molecular recognition" capability makes them highly effective for selective sample preparation, a technique known as molecularly imprinted solid-phase extraction (MISPE). oup.com MIPs are created by polymerizing functional monomers and cross-linkers around a "template" molecule—in this case, this compound or a structurally similar compound like Clenbuterol. oup.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. oup.comcsic.es
MIPs have been successfully applied to the selective extraction of this compound from samples like human urine. researchgate.netnih.govacs.org One approach involves coating silica (B1680970) fibers with a clenbuterol-imprinted polymer for use in solid-phase microextraction (SPME). nih.govacs.org Studies have shown that these MIP-coated fibers exhibit high selectivity for this compound, especially when used with organic solvents like acetonitrile (B52724). nih.govacs.org For instance, while both imprinted and non-imprinted fibers could extract this compound from an aqueous buffer, the MIP-coated fiber showed significantly higher extraction yields (around 75%) from acetonitrile compared to the non-imprinted fiber (<5%). nih.govacs.org To enhance selectivity when extracting from complex matrices like urine, a washing step with an organic solvent can be performed after extraction to remove non-specifically bound interferences, resulting in clean extracts and good recovery yields of approximately 45%. researchgate.netnih.govacs.org
Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its antigen to isolate target analytes from a complex matrix. While specific research detailing IAC protocols solely for this compound is limited in the provided search results, the principle is widely applied for other β-agonists. The technique involves immobilizing antibodies specific to the target analyte (e.g., this compound) onto a solid support within a chromatography column. When a sample extract is passed through the column, the target analyte is selectively retained by the antibodies, while other matrix components are washed away. The purified analyte is then eluted and collected for analysis by methods like HPLC or GC-MS. This high degree of specificity makes IAC an excellent cleanup step, reducing matrix effects and improving the reliability of subsequent quantitative analysis.
Analytical Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure their reliability for detecting this compound. Performance characteristics such as the limit of detection (LOD), limit of quantitation (LOQ), recovery, precision, and specificity are evaluated. mdpi.comvetdergikafkas.org These parameters demonstrate that a method is suitable for its intended purpose, such as monitoring for illicit use in livestock production. researchgate.netrsc.org
For instance, a competitive enzyme-linked immunosorbent assay (ELISA) developed for this compound in tissue and feed samples reported an LOD of 0.007 ng/mL and an IC50 value of 0.165 ng/mL. researchgate.netrsc.org The method showed high specificity, with cross-reactivity values of less than 6.2% for related compounds like Clenbuterol, Terbutaline, and Cimbuterol. researchgate.netrsc.org Recovery rates in spiked liver, meat, and feed samples were acceptable, ranging from 91.9% to 115.4%, with good precision. researchgate.netrsc.org
SERS-based immunochromatographic assays have demonstrated even greater sensitivity. One such assay for this compound in swine liver, pork, and feed samples had an LOD of 0.11 pg/mL and an IC50 of 45 pg/mL. rsc.orgrsc.org The recoveries from spiked samples were between 87.27% and 100.16%, with relative standard deviations (RSDs) from 1.29% to 6.99%. rsc.orgrsc.org Another SERS-based ICA for swine meat and urine showed an LOD of 0.5 pg/mL and recoveries between 95.8% and 108.0%, although it exhibited an 8.5% cross-reactivity with the structurally similar Clenbuterol. researchgate.netiaea.org
The performance of extraction methods has also been characterized. MIP-coated fibers for SPME achieved extraction yields of approximately 45% for this compound from human urine after a selective washing step. nih.govacs.org
Below are data tables summarizing the performance characteristics of various analytical methods for this compound.
Table 1: Performance of SERS-Based Immunochromatographic Assays for this compound
| Method/Nanoprobe | Matrix | LOD | IC50 | Recovery (%) | RSD (%) | Cross-Reactivity Highlights | Citation |
|---|---|---|---|---|---|---|---|
| SERS-ICA (AgMBA@Au-Ab) | Swine Liver, Pork, Feed | 0.11 pg/mL | 45 pg/mL | 87.27 - 100.16 | 1.29 - 6.99 | Not specified | rsc.orgrsc.org |
Table 2: Performance of ELISA for this compound
| Method | Matrix | LOD | IC50 | Recovery (%) | Intra-assay CV (%) | Cross-Reactivity Highlights | Citation |
|---|
Table 3: Performance of Extraction Methodologies for this compound
| Method | Matrix | Extraction Yield (%) | Key Finding | Citation |
|---|---|---|---|---|
| MIP-Coated Fiber SPME | Human Urine | ~45 | Clean extracts after acetonitrile wash | nih.govacs.org |
Sensitivity, Specificity, and Cross-Reactivity Assessment
The performance of an analytical method is critically defined by its sensitivity, specificity, and cross-reactivity. Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Specificity refers to the ability of the method to measure the target analyte exclusively, without interference from other compounds present in the sample. Cross-reactivity is a crucial parameter for immunoassays, indicating the extent to which other structurally related compounds bind to the antibody.
Several analytical techniques have been employed for this compound detection, each with varying levels of sensitivity and specificity. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening due to their high sensitivity and throughput. For instance, a competitive polyclonal antibody-based ELISA was developed with a limit of detection (LOD) of 0.007 ng/mL and an IC50 value of 0.165 ng/mL. rsc.org Another study reported a monoclonal antibody-based ELISA with an IC50 value of 0.56 ng/mL and an LOD of 0.047 ng/mL. researchgate.net A highly sensitive chemiluminescence enzyme immunoassay (ciCLEIA) demonstrated an even lower LOD of 0.003 µg/L for salbutamol, with significant cross-reactivity for this compound. ingentaconnect.com
Cross-reactivity is a significant consideration in the development of immunoassays. One polyclonal antibody-based ELISA showed less than 6.2% cross-reactivity with clenbuterol, terbutaline, and cimbuterol, and no cross-reactivity with nine other related compounds. rsc.org In contrast, another ELISA based on a monoclonal antibody exhibited 52.8% cross-reactivity with clenbuterol but no cross-reactivity with ractopamine, salbutamol, and other β-agonists. researchgate.net A fluorescence polarization immunoassay (FPIA) developed for salbutamol surprisingly showed very high cross-reactivity with this compound (447.3%) and clenbuterol (255.8%). tandfonline.com This highlights the importance of thorough cross-reactivity studies to ensure the specificity of the assay.
Chromatographic methods coupled with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity. researchgate.net An LC-MS/MS method for the analysis of seven β-agonists, including this compound, in animal feed and drinking water was validated according to Commission Decision 2002/657/EC. nih.gov The decision-limit (CCα) values were below the minimum required performance limits (MRPLs), with the lowest value being 0.12 µg/L in drinking water and 0.87 µg/kg in animal feed. nih.gov Another LC-MS/MS method combined with molecularly imprinted stir bar sorptive extraction achieved LODs of 0.05–0.15 μg/kg and LOQs of 0.10–0.30 μg/kg for several β-agonists, including this compound. nih.gov
The development of novel detection platforms, such as surface-enhanced Raman scattering (SERS)-based lateral flow immunochromatographic assays, has pushed the boundaries of sensitivity. One such assay for this compound achieved an IC50 value of 380 pg/mL and an LOD as low as 0.5 pg/mL. researchgate.net
Table 1: Sensitivity and Cross-Reactivity of Different Analytical Methods for this compound
| Analytical Method | Limit of Detection (LOD) | IC50 | Cross-Reactivity with Clenbuterol | Reference |
| Polyclonal Antibody ELISA | 0.007 ng/mL | 0.165 ng/mL | < 6.2% | rsc.org |
| Monoclonal Antibody ELISA | 0.047 ng/mL | 0.56 ng/mL | 52.8% | researchgate.net |
| Chemiluminescence Enzyme Immunoassay (ciCLEIA) | 0.003 µg/L (for salbutamol) | - | High (225% for this compound) | ingentaconnect.com |
| Fluorescence Polarization Immunoassay (FPIA) | 16.9 ng/mL (for salbutamol) | 91.4 ng/mL (for salbutamol) | 255.8% | tandfonline.com |
| LC-MS/MS | 0.12 µg/L (CCα in water) | - | High Specificity | nih.gov |
| SERS-based Lateral Flow Immunoassay | 0.5 pg/mL | 380 pg/mL | 8.5% | researchgate.net |
Reproducibility and Robustness Studies
The reliability of an analytical method is determined by its reproducibility and robustness. Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out with the same method, but under different conditions (e.g., different laboratories, operators, or equipment). Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For immunoassays, reproducibility is often assessed by determining the intra-assay and inter-assay coefficients of variation (CV). In one study, a competitive ELISA for this compound showed acceptable intra-assay CVs of 1.5–9.5% and recovery rates of 91.9–115.4% in spiked liver, meat, and feed samples. rsc.org Another ELISA demonstrated intra-assay and inter-assay CVs in the range of 3.5-11.6% and 4.1-12.7%, respectively, with recovery rates between 87.3-107.5% and 85.7-116.0%. researchgate.net A highly sensitive chemiluminescence enzyme immunoassay reported intra-assay and inter-assay CVs of less than 13.9% and 19.7%, respectively, with recoveries for this compound ranging from 78.8% to 119.0%. ingentaconnect.com
Chromatographic methods also undergo rigorous validation to assess their reproducibility. An LC-MS/MS method for β-agonists in hair samples reported intraday and interday precisions (as relative standard deviation, RSD) between 1.6% and 17%, with analytical recoveries of 72.76% to 122.22%. chromatographyonline.com A method utilizing molecularly imprinted stir bar sorptive extraction coupled with HPLC-MS/MS showed recoveries in pork and liver samples ranging from 75.8% to 97.9% with RSDs from 2.6% to 5.3%. nih.gov
Robustness is evaluated by intentionally varying critical method parameters. Although specific robustness studies for this compound methods are not extensively detailed in the provided context, the validation of methods according to guidelines like the Commission Decision 2002/657/EC inherently includes an assessment of the method's robustness. nih.gov The goal is to ensure that the method remains reliable even with minor variations in analytical conditions that may occur during routine use. researchgate.net
Table 2: Reproducibility Data for Various this compound Analytical Methods
| Analytical Method | Intra-assay CV (%) | Inter-assay CV (%) | Recovery Rate (%) | Reference |
| Competitive Polyclonal ELISA | 1.5 - 9.5 | Not Reported | 91.9 - 115.4 | rsc.org |
| Monoclonal Antibody ELISA | 3.5 - 11.6 | 4.1 - 12.7 | 87.3 - 116.0 | researchgate.net |
| Chemiluminescence Immunoassay | < 13.9 | < 19.7 | 78.8 - 119.0 | ingentaconnect.com |
| LC-MS/MS in Hair | 1.6 - 17 | 1.6 - 17 | 72.76 - 122.22 | chromatographyonline.com |
| MIP-SBSE with HPLC-MS/MS | Not Reported | Not Reported | 75.8 - 97.9 | nih.gov |
Use of Deuterium-Labeled Analogues as Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based methods. These standards, which have a chemical structure identical to the analyte but contain one or more heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are added to samples at a known concentration before sample preparation. They co-elute with the analyte and experience similar ionization and matrix effects, allowing for accurate correction of any analyte loss during sample processing and analysis.
For this compound analysis, deuterium-labeled analogues, such as this compound-d9, are commonly employed as internal standards. veeprho.commedchemexpress.commedchemexpress.com The use of a SIL-IS significantly improves the accuracy and precision of quantitative methods by compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. scispace.com
While SIL-IS are the preferred choice, the use of deuterium-labeled compounds can sometimes present challenges. One potential issue is the "isotope effect," where the deuterium-labeled analogue may have slightly different chromatographic retention times or extraction recoveries compared to the unlabeled analyte. scispace.com Additionally, there is a possibility of deuterium loss from the standard through exchange with protons, which could compromise the accuracy of the results. sigmaaldrich.com
Despite these potential drawbacks, the benefits of using deuterium-labeled internal standards in terms of improved assay performance generally outweigh the risks, especially when compared to using structural analogues as internal standards. scispace.com The implementation of a SIL-IS has been shown to significantly improve both the precision and accuracy of analytical methods. scispace.com
Structure Activity Relationship Sar Studies of Brombuterol and Analogues
Correlating Structural Modifications with Pharmacological Activity
Brombuterol is structurally related to other β2-adrenergic agonists like Clenbuterol (B1669167) and Salbutamol (B1663637). The modifications on the aromatic ring and the ethanolamine (B43304) side chain significantly influence the compound's interaction with adrenergic receptors.
Research into phenylethanolamine analogues demonstrates that the nature and position of substituents on the phenyl ring are critical determinants of activity. oup.comnih.gov For instance, studies on halogenated phenylethanolamines have shown that the substitution pattern affects the beta-adrenolytic and beta-mimetic effects. Specifically, 2,5-dihalogenated phenylethanolamines are reported to be more potent beta-receptor blockers than their 2,4-dihalogenated counterparts, while compounds with 3,4-dihalogenation exhibit the weakest effects. nih.gov this compound possesses a 3,5-dibromo substitution pattern, which is crucial for its specific activity profile. The general SAR for β-adrenergic agonists in the phenylethanolamine class indicates that a secondary amine in the side chain is essential for receptor stimulation, whereas substitution at the alpha-carbon of the side chain tends to diminish or eliminate β-adrenergic activity. oup.comnih.gov
A comparative analysis within a series of related compounds highlights the impact of specific substituents. In an immunoassay study designed to produce antibodies against Salbutamol, the cross-reactivity of related compounds was measured. This cross-reactivity can serve as an indicator of structural affinity for the antibody's binding site, which mimics certain receptor features. The results showed that substituting a hydrogen atom on the Salbutamol ring with a bromine atom (to form a this compound-like structure) or a chlorine atom (to form Clenbuterol) dramatically increased the cross-reactivity. biomolther.org This suggests that the presence and nature of the halogen at this position are important structural factors for binding affinity. biomolther.org
| Compound | Key Structural Difference from Salbutamol | Observed Effect (Immunoassay Cross-Reactivity %) |
|---|---|---|
| Salbutamol | Reference Compound | 100% |
| This compound Analogue | Hydrogen at position 6 replaced by Bromine | 447.3% biomolther.org |
| Clenbuterol | Hydroxyl group at position 3 and Hydrogen at position 6 replaced by Chlorine | 255.8% biomolther.org |
Identification of Key Pharmacophore Features
A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a drug to exert its biological activity. researchgate.netkarger.com For β2-adrenoceptor agonists like this compound, a well-defined pharmacophore model has been established through computational and experimental studies. nih.govnih.gov
The key pharmacophoric features required for selective β2-agonist activity include:
A Positively Ionizable Group: The secondary amino group in the ethanolamine side chain exists in a protonated, cationic form at physiological pH. This feature is crucial as it forms a strong ionic bond with the negatively charged carboxylate side chain of a specific aspartic acid residue (Asp113) in the third transmembrane domain (TM3) of the β2-receptor. nih.gov
A Hydrogen-Bonding Group: The hydroxyl group on the β-carbon of the ethanolamine side chain is a critical hydrogen-bond donor and acceptor. It forms a key hydrogen bond with an asparagine residue (Asn293) in the sixth transmembrane domain (TM6) of the receptor. nih.govnih.gov This interaction is also fundamental to the stereoselectivity of the receptor.
An Aromatic Ring: The substituted phenyl ring of this compound serves as the aromatic feature. This part of the molecule engages in interactions with serine residues (Ser203, Ser204, Ser207) located in the fifth transmembrane domain (TM5) of the receptor. nih.gov The substituents on this ring (3,5-dibromo and 4-amino in this compound) modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.
A selective pharmacophore model developed for β2-agonists identified a hypothesis consisting of five features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. researchgate.netnih.govnih.gov These features align perfectly with the known structure of this compound and its critical interaction points within the binding pocket of the β2-adrenoceptor.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of many drugs, as biological receptors are themselves chiral structures. univr.itnih.gov this compound has a chiral center at the β-carbon of the ethanolamine side chain—the carbon atom bonded to the hydroxyl group. Consequently, it can exist as two non-superimposable mirror images, known as enantiomers: (R)-Brombuterol and (S)-Brombuterol.
The interaction of β2-agonists with their receptor is highly stereoselective. For phenylethanolamine agonists, the biological activity resides almost exclusively in one enantiomer. nih.gov The basis for this stereoselectivity lies in the specific, three-point interaction with the receptor's binding site. The R-enantiomer is typically the more active form, often referred to as the eutomer. researchgate.net
The critical interaction that dictates this selectivity is the hydrogen bond between the β-hydroxyl group of the agonist and the side chain of the asparagine residue Asn293 in the β2-receptor. nih.gov This bond can only form when the agonist has the correct (R)-configuration, which orients the hydroxyl group precisely towards the asparagine residue within the chiral environment of the binding pocket. The (S)-enantiomer, being a mirror image, cannot achieve this optimal orientation, resulting in significantly lower binding affinity and functional activity. univr.itnih.gov While studies on other chiral drugs have shown that one enantiomer can be hundreds of times more potent than the other, specific activity data for the individual enantiomers of this compound are not detailed in the reviewed literature. frontiersin.orgnih.gov However, based on the well-established mechanism for this class of compounds, it is understood that the pharmacological activity of racemic this compound is primarily attributed to the (R)-enantiomer. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand), such as brombuterol, when it binds to its macromolecular target (receptor). nih.govopenaccessjournals.com This method is crucial for understanding the basis of molecular recognition and is widely used in structure-based drug design. nih.govresearchgate.net The process involves a search algorithm to generate various binding poses and a scoring function to evaluate and rank these poses. nih.gov
Molecular docking simulations are employed to predict the specific three-dimensional arrangement (binding mode) of this compound within the binding site of its target receptor, typically the β2-adrenergic receptor. nih.govnih.gov These simulations calculate the most energetically favorable conformation, revealing key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-receptor complex. diva-portal.org
The affinity of this compound for its receptor can also be estimated through the scoring functions inherent in docking software. diva-portal.org These functions calculate a score that represents the predicted binding free energy, allowing for a quantitative comparison of binding strength between different ligands or derivatives. diva-portal.org For instance, in a study analyzing antibody cross-reactivity, the half-maximal inhibitory concentration (IC50), a measure of affinity, was determined for this compound and related compounds, providing data that can be correlated with docking scores. tandfonline.com The IC50 value for this compound in this specific immunoassay was found to be 25.2 ng/mL. tandfonline.com While docking is effective at predicting binding poses, accurately forecasting binding affinity remains a significant challenge due to the complexities of molecular interactions and solvent effects. diva-portal.org
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 25.2 | 447.3 |
| Clenbuterol (B1669167) | 44.0 | 255.8 |
| Salbutamol (B1663637) | 112.5 | 100 |
| Isoproterenol | 1466.0 | 7.7 |
| Ractopamine | 5451.4 | 2.1 |
This table presents the half-maximal inhibitory concentration (IC50) and cross-reactivity (CR) of various compounds in a fluorescence polarization immunoassay developed for salbutamol, demonstrating the high affinity and cross-reactivity of the antibody for this compound. tandfonline.com
The interaction between this compound and its binding partner is governed by steric (size and shape) and electronic (charge distribution) factors. tandfonline.com Molecular modeling studies have shown that these properties are critical for antibody-antigen recognition. tandfonline.com
Steric Factors : The three-dimensional shape of this compound, particularly the bulky tert-butyl group, plays a significant role in how it fits into a receptor's binding pocket. tandfonline.comtandfonline.com The substitution of hydrogen atoms on the phenyl ring with larger bromine atoms, as in this compound, dramatically alters the molecule's size and shape compared to analogs like salbutamol, which can significantly affect binding affinity. tandfonline.com In one study, the substitution pattern was identified as an important structural factor affecting the affinity for an anti-salbutamol antibody, with this compound showing over four times the cross-reactivity of salbutamol itself. tandfonline.com
Electronic Factors : The electrostatic potential surface of this compound is influenced by its constituent atoms. The amino group (–NH2) and the halogen (bromine) atoms are electronegative and possess strong electron-donating capabilities, which can enhance antibody recognition. tandfonline.com It has been suggested that because bromine is more electronegative than chlorine, this compound exhibits a higher cross-reactivity than clenbuterol in certain immunoassays. tandfonline.com The analysis of electrostatic potential molecular surfaces is a key component of molecular modeling used to explain these observed differences in binding affinity. tandfonline.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. acs.org For β2-agonists like this compound, 3D-QSAR models have been developed to predict activities such as stimulating muscle growth. sigmaaldrich.com These models can generate 3D contour maps that show how changes in steric and electrostatic fields around the molecule are associated with differences in biological activity. acs.org
QSAR studies can correlate the effects of different substituents (e.g., bromine in this compound vs. chlorine in clenbuterol) with properties like bioavailability or receptor affinity. However, a limitation of some QSAR models is that they may underestimate the steric effects of particularly bulky groups on receptor binding. The development of robust QSAR models is valuable for screening new compounds and prioritizing them for synthesis and further testing. acs.org
Design of Novel this compound Derivatives through Computational Methods
Computational design techniques are used to rationally create novel derivatives of a lead compound like this compound with potentially improved properties. nih.govrsc.org This process often involves a design-build-test cycle where new molecular structures are first generated in silico. nih.gov
Starting with the structure of this compound, chemists can introduce various modifications, such as altering substituent groups on the phenyl ring or changing the alkyl chain. These new virtual compounds are then subjected to docking simulations and QSAR analysis to predict their binding affinity and activity. semanticscholar.orgnih.gov This computational pre-screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov For example, computational methods can be used to design molecularly imprinted polymers for the selective recognition of this compound and related compounds. semanticscholar.org
Molecular Dynamics Simulations to Understand Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org These simulations provide a dynamic view of the ligand-receptor complex, capturing the constant motion and flexibility of both the protein and the ligand. nih.govnih.gov
While docking provides a static snapshot of the binding pose, MD simulations can be used to refine this pose and assess the stability of the this compound-receptor complex. nih.govresearchgate.net By simulating the system in a realistic environment (e.g., immersed in water), MD can reveal important dynamic processes, such as conformational changes in the receptor upon ligand binding, the role of water molecules in the binding site, and the pathways of ligand entry and exit. mdpi.comfrontiersin.org These detailed atomic-level insights are crucial for a comprehensive understanding of the molecular mechanisms underlying this compound's biological function. mdpi.comebsco.com
Future Research Directions for Brombuterol
Exploration of Novel Synthetic Pathways
The synthesis of phenylethanolamine compounds, including Brombuterol and its analogs like Clenbuterol (B1669167), has traditionally relied on multi-step chemical reactions. Future research is expected to pivot towards more efficient, stereoselective, and environmentally sustainable synthetic strategies.
Chemoenzymatic Synthesis : A promising avenue lies in the application of chemoenzymatic methods. The use of enzymes, such as ketoreductases, can facilitate the asymmetric reduction of ketone precursors to produce specific enantiomers of the final compound. mdpi.com This approach offers high enantiomeric excess, which is crucial as the biological activity of beta-2 agonists often resides in a single enantiomer. acs.orgnih.gov Research into identifying and engineering robust enzymes capable of acting on this compound precursors could lead to more efficient and greener synthetic routes.
Continuous Flow Chemistry : The transition from batch processing to continuous flow chemistry presents another significant research direction. Flow chemistry can offer improved reaction control, enhanced safety, and greater scalability. scielo.br Developing a continuous flow synthesis for this compound could streamline its production, reduce waste, and potentially allow for the integration of real-time reaction monitoring and purification steps.
Novel Analog Development : Future synthetic efforts will also focus on creating novel analogs of this compound. By modifying the substituents on the aromatic ring or the amine group, chemists can explore structure-activity relationships (SAR) to develop compounds with altered properties, such as increased receptor selectivity or a longer duration of action. researchgate.netnih.govnih.govijpsonline.com This includes the synthesis of "antedrugs," which are designed to be active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing side effects. nih.gov
Advanced Characterization of Receptor-Ligand Dynamics
Understanding the precise interaction between this compound and the β2-adrenergic receptor at a molecular level is fundamental. While the static binding pose is important, future research will increasingly focus on the dynamic nature of this interaction, which governs the receptor's activation and subsequent cellular signaling.
High-Resolution Biophysical Techniques : Advanced biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the conformational dynamics of GPCRs. nih.govmangliklab.com Using techniques such as 19F-NMR with site-specifically labeled receptors can reveal how ligand binding shifts the conformational equilibrium between the receptor's inactive and active states. nih.govscispace.comresearchgate.net Applying these methods to this compound would provide detailed insights into how it stabilizes the active conformation of the β2AR, leading to G-protein coupling and signaling.
Molecular Dynamics (MD) Simulations : Computational approaches, particularly accelerated molecular dynamics (aMD) simulations, are becoming indispensable for studying receptor dynamics over physiologically relevant timescales. nih.govfrontiersin.org MD simulations can model the entire process of this compound binding, the resulting conformational changes in the receptor, and the subsequent interaction with G-proteins. nih.govnih.govescholarship.org These simulations can help identify key amino acid residues involved in binding and activation and can elucidate the allosteric communication networks within the receptor that are triggered by agonist binding. nih.govplos.orgnajah.edu
Kinetic and Thermodynamic Profiling : Future studies should aim to establish a comprehensive kinetic and thermodynamic profile of the this compound-β2AR interaction. This involves measuring the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD). These kinetic parameters can be more predictive of a compound's in vivo activity and duration of action than affinity alone. Understanding these dynamics is crucial for designing next-generation agonists with tailored pharmacological profiles.
Development of Next-Generation Analytical Platforms
The detection of this compound is critical for regulatory monitoring in food production and for research purposes. While established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective, future research is directed towards developing platforms that are faster, more portable, and capable of high-throughput screening. researchgate.netresearchgate.netnih.gov
Advanced Mass Spectrometry : The use of high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap technology, offers significant advantages for screening and identifying a broad range of beta-agonists, including this compound. researchgate.netnih.gov Future work will likely focus on improving sample preparation techniques, such as developing more efficient solid-phase extraction (SPE) methods and automating the entire analytical workflow to increase throughput and reduce manual error. nih.govnewfoodmagazine.commdpi.com
Novel Biosensors and Immunoassays : There is a strong drive to develop novel sensor technologies for rapid, on-site detection. This includes electrochemical immunosensors and aptasensors, which use specific antibodies or aptamers as recognition elements. nih.gov Another promising area is Surface-Enhanced Raman Spectroscopy (SERS)-based immunoassays, which can provide ultrasensitive and quantitative detection of this compound in complex matrices. mdpi.com
Portable and Microfluidic Devices : The development of portable, point-of-care style devices is a key goal. Microfluidic paper-based analytical devices (μPADs) combined with immunoassays like ELISA offer a low-cost, rapid, and user-friendly platform for screening purposes. nih.govsemanticscholar.org These devices significantly reduce the volume of reagents and samples needed, making them suitable for field applications where access to a full laboratory is limited. nih.gov
| Analytical Platform | Principle | Key Advantages | Future Research Focus | Reference |
|---|---|---|---|---|
| LC-HRMS (e.g., Orbitrap) | High-resolution mass analysis for accurate mass determination and identification. | High sensitivity, high specificity, broad screening capability. | Automation, improved sample cleanup (d-SPE), development of extensive spectral libraries. | researchgate.netnih.govnewfoodmagazine.com |
| SERS-based Immunoassay | Signal amplification via surface-enhanced Raman scattering of antibody-nanoparticle conjugates. | Ultrasensitive detection, quantitative results, rapid analysis. | Development of novel nanoparticle substrates, multiplexing for simultaneous detection of multiple analytes. | mdpi.com |
| Electrochemical Biosensors | Measures changes in electrical properties upon analyte binding to a biorecognition element. | High sensitivity, potential for miniaturization and low cost. | Improving sensor stability and selectivity, integration into portable devices. | researchgate.netnih.gov |
| Microfluidic Paper-Based Devices (µPADs) | Immunoassay (e.g., ELISA) performed on a paper substrate with microfluidic channels. | Low cost, portability, small sample volume, user-friendly. | Enhancing detection limits, improving quantification accuracy, smartphone-based result analysis. | nih.govsemanticscholar.org |
Deeper Investigation into Non-Mammalian Biochemical Pathways
The environmental fate and ecological impact of pharmaceuticals are areas of growing concern. For this compound, research into its persistence, degradation, and effects on non-mammalian organisms is currently limited but essential for a complete understanding of its lifecycle.
Environmental Fate and Degradation : Studies are needed to determine the environmental persistence of this compound in soil and aquatic systems. Like other beta-agonists, it is expected to exhibit slow biodegradability. tandfonline.com Future research should focus on identifying the specific microbial pathways and enzymes responsible for its degradation, if any. This could involve isolating microorganisms from contaminated environments that are capable of metabolizing the compound. Understanding these degradation pathways is the first step toward developing potential bioremediation strategies.
Ecotoxicology : The potential ecotoxicological effects of this compound on non-target organisms in aquatic and terrestrial ecosystems require thorough investigation. researchgate.net Research should assess its impact on a range of organisms from different trophic levels, such as algae, invertebrates, and fish, to evaluate risks related to chronic exposure, endocrine disruption, and developmental abnormalities. tandfonline.comresearchgate.net
Agricultural System Interactions : Given its use in livestock, it is important to understand the behavior of this compound in agricultural settings. This includes its potential uptake by plants from contaminated soil or water (phytoremediation potential) and its subsequent accumulation in crops. Investigating these pathways is crucial for assessing the risk of unintended entry into the food chain and for developing sustainable agricultural practices.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying Brombuterol in biological samples?
- Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Retention Time (RT) : this compound shows an RT of ~366.9 min under specific chromatographic conditions .
- Detection Limit (DL) : Achievable DL as low as 3.02e6 (unit-specific to instrumentation) with optimized ion transitions .
- Linearity : Calibration curves should be validated across a physiologically relevant range (e.g., 0.1–50 ng/mL in bovine meat matrices) .
Q. How should experimental designs account for this compound’s pharmacokinetic properties in in vivo studies?
- Key Considerations :
- Dose Selection : Base doses on prior toxicokinetic data to reflect both therapeutic and supra-therapeutic ranges.
- Sampling Intervals : Align with this compound’s half-life (if known) to capture peak plasma concentrations and elimination phases.
- Controls : Include negative controls (vehicle-only) and positive controls (e.g., Clenbuterol) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported metabolic pathways across studies?
- Approach :
Systematic Review : Map all proposed pathways (e.g., hepatic vs. renal metabolism) and identify variables causing discrepancies (species, dosage, detection methods) .
Comparative Analysis : Use isotopic labeling (e.g., ¹⁴C-Brombuterol) to trace metabolite formation in parallel models (e.g., murine vs. bovine hepatocytes) .
Statistical Reconciliation : Apply meta-analysis tools to quantify heterogeneity and determine if differences are statistically significant (p < 0.05) .
Q. What strategies improve the reliability of this compound data in high-throughput screening (HTS) environments?
- Best Practices :
- Automated Peak Integration : Use software (e.g., Skyline) to minimize manual baseline adjustments, reducing inter-operator variability .
- Batch Correction : Normalize data across batches using internal standards (e.g., deuterated this compound) to control for instrumental drift .
- Reproducibility Checks : Replicate 20% of samples blindly and apply Cohen’s κ to assess consistency .
Q. How do structural modifications of this compound influence its β-adrenergic receptor binding affinity?
- Methodology :
- In Silico Modeling : Use molecular docking tools (e.g., AutoDock Vina) to compare binding energies of this compound analogs (e.g., halogen-substituted derivatives) .
- In Vitro Validation : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) in transfected HEK293 cells .
- Data Interpretation : Apply Schild regression analysis to determine pA₂ values and classify antagonists vs. partial agonists .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Recommended Workflow :
Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points without biasing results .
Uncertainty Quantification : Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling if n < 10 .
Q. How can researchers mitigate false positives when this compound co-elutes with matrix interferents?
- Solutions :
- Chromatographic Optimization : Adjust mobile phase pH or column temperature to enhance resolution (e.g., shift this compound’s RT away from interferents) .
- High-Resolution MS : Employ Q-TOF instruments to differentiate compounds with similar m/z ratios via exact mass (< 5 ppm error) .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical compliance in this compound trials involving animal models?
- Checklist :
- IACUC Approval : Document adherence to ARRIVE guidelines for humane endpoints and sample sizes .
- Data Transparency : Share raw chromatograms and animal metadata via repositories like Figshare to enable replication .
Q. How should conflicting findings about this compound’s off-target effects be addressed in publications?
- Guidance :
- Contradiction Analysis : Use the "Principal Contradiction" framework to prioritize findings most impacting safety assessments (e.g., cardiotoxicity vs. hepatotoxicity) .
- Limitations Section : Explicitly state methodological constraints (e.g., cross-species extrapolation risks) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
